İsmail Tarhan
PMID: 34455289
DOI:
10.1016/j.phytochem.2021.112928
Abstract
Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy in tandem with chemometrics was used for accurate quantification of total eugenol, eugenyl acetate, and β-caryophyllene compounds of clove oil (CO) using partial least squares (PLS) regression with various spectral derivatization methods. A set of six of the fifty-one CO samples was chosen to build up the calibration sets for the compounds, while the rest were selected as the prediction set. Data for total eugenol, eugenyl acetate, and β-caryophyllene was acquired by gas chromatography-mass spectrometry (GC-MS) and used as reference values for ATR-FTIR calibration. The best calibration results were achieved using raw spectra in the region 1560-1480, 1814-1700, and 2954-2780 cm
for total eugenol, eugenyl acetate, and β-caryophyllene with high regression coefficients (R-square) of 0.9999, 0.9966, and 0.9997, respectively and low root mean square error of prediction (RMSEP) values of 0.5054%, 0.2330%, and 0.4593%, respectively. The results of the study indicated that ATR-FTIR with PLS regression could be used for accurate and simultaneous quantification of total eugenol, eugenyl acetate, and β-caryophyllene compounds of COs without using any toxic chemicals or pretreatments.
Leisiane Pereira Marques,
Samuel Santos Beserra,
Danilo Roman-Campos,
Antonio Nei Santana Gondim
PMID: 33295468
DOI:
10.36660/abc.20190823
Abstract
Khadar Syed Musthafa,
Jutharat Hmoteh,
Benjamas Thamjarungwong,
Supayang Piyawan Voravuthikunchai
PMID: 27452957
DOI:
10.1016/j.micpath.2016.07.012
Abstract
The study evaluated the efficiency of eugenyl acetate (EA), a phytochemical in clove essential oil, against clinical isolates of Candida albicans, Candida parapsilosis, Candida tropicalis, and Candida glabrata. Minimum inhibitory concentrations (MIC) of EA against Candida isolates were in the range between 0.1% and 0.4% (v/v). Spot assay further confirmed the susceptibility of Candida isolates to the compound upon treatment with respective 1 × MIC. Growth profile measured in time kill study evidence that the compound at 1 × MIC and 1/2 × MIC retarded the growth of Candida cells, divulging the fungicidal activity. Light microscopic observation demonstrated that upon treated with EA, rough cell morphology, cell damage, and fragmented patterns were observed in C. albicans, C. parapsilosis, C. tropicalis, and C. glabrata. Furthermore, unusual morphological changes of the organism were observed in scanning electron microscopic study. Therefore, it is validated that the compound could cause cell damage resulting in the cell death of Candida clinical isolates. Eventually, the compound at sub-MIC (0.0125% v/v) significantly inhibited serum-induced germ tube formation by C. albicans. Eugenyl acetate inhibited biofilm forming ability of the organisms as well as reduced the adherence of Candida cells to HaCaT keratinocytes cells. In addition, upon treatment with EA, the phagocytic activity of macrophages was increased significantly against C. albicans (P < 0.05). The results demonstrated the potential of EA as a valuable phytochemical to fight against emerging Candida infections.
María José A Silva,
Raquel A Loss,
Denise A Laroque,
Lindomar A Lerin,
Gabriela N Pereira,
Élise Thon,
J Vladimir Oliveira,
Jorge L Ninow,
Haiko Hense,
Débora Oliveira
PMID: 25875787
DOI:
10.1007/s12010-015-1611-5
Abstract
The ability of commercial immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM) to catalyze the acetylation of essential clove oil with acetic anhydride in a solvent-free system was studied, and the antimicrobial activity of the ester formed was evaluated as well. Experimental design based on two variables (eugenol to acetic anhydride molar ratio and temperature) was employed to evaluate the experimental conditions of eugenyl acetate ester production. The maximum conversion yield (92.86 %) was obtained using Lipozyme TL IM (5 wt%, based on the total amount of substrates), with eugenol to acetic anhydride molar ratio of 1:5 at 70 °C. The chemical structure of the eugenyl acetate ester obtained at the optimized condition, and purified, was confirmed by the proton nuclear magnetic resonance ((1)H-NMR) analysis. The antimicrobial activity of eugenyl acetate ester was proven effective on Gram-positive and Gram-negative bacteria, with means of 16.62 and 17.55 mm of inhibition halo.
Eun-Hee Kim,
Hyun-Kyung Kim,
Young-Joon Ahn
PMID: 12568544
DOI:
10.1021/jf0208278
Abstract
The acaricidal activity of clove (Eugenia caryophyllata) bud oil-derived eugenol and its congeners (acetyleugenol, isoeugenol, and methyleugenol) against adults of Dermatophagoides farinae and Dermatophagoides pteronyssinus was examined using direct contact application and fumigation methods and compared with those of benzyl benzoate and N,N-diethyl-m-toluamide (DEET). Responses varied according to compound, dose, and mite species. On the basis of LD(50) values, the compound most toxic to D. farinae adults was methyleugenol (0.94 microg/cm(2)) followed by isoeugenol (5.17 microg/cm(2)), eugenol (5.47 microg/cm(2)), benzyl benzoate (9.22 microg/cm(2)), and acetyleugenol (14.16 microg/cm(2)). Very low activity was observed with DEET (37.59 microg/cm(2)). Against D. pteronyssinus adults, methyleugenol (0.67 microg/cm(2)) was much more effective than isoeugenol (1.55 microg/cm(2)), eugenol (3.71 microg/cm(2)), acetyleugenol (5.41 microg/cm(2)), and benzyl benzoate (6.59 microg/cm(2)). DEET (17.85 microg/cm(2)) was least toxic. These results indicate that the lipophilicity of the four phenylpropenes plays a crucial role in dust mite toxicity. The typical poisoning symptom of eugenol and its congeners was a similar death symptom of the forelegs extended forward together, leading to death without knockdown, whereas benzyl benzoate and DEET caused death following uncoordinated behavior. In a fumigation test with both mite species, all four phenylpropenes were much more effective in closed containers than in open ones, indicating that the mode of delivery of these compounds was largely due to action in the vapor phase. Eugenol and its congeners merit further study as potential house dust mite control agents or as lead compounds.
R L Cansian,
A B Vanin,
T Orlando,
S P Piazza,
B M S Puton,
R I Cardoso,
I L Gonçalves,
T C Honaiser,
N Paroul,
D Oliveira
PMID: 27382998
DOI:
10.1590/1519-6984.12215
Abstract
The production of compounds via enzymatic esterification has great scientific and technological interest due to the several inconveniences related to acid catalysis, mainly by these systems do not fit to the concept of "green chemistry". Besides, natural products as clove oil present compounds with excellent biological potential. Bioactives compounds are often toxic at high doses. The evaluation of lethality in a less complex animal organism can be used to a monitoring simple and rapid, helping the identification of compounds with potential insecticide activity against larvae of insect vector of diseases. In this sense, the toxicity against Artemia salina of clove essential oil and its derivative eugenyl acetate obtained by enzymatic esterification using Novozym 435 as biocatalyst was evaluated. The conversion of eugenyl acetate synthesis was 95.6%. The results about the evaluation of toxicity against the microcrustacean Artemia salina demonstrated that both oil (LC50= 0.5993 µg.mL-1) and ester (LC50= 0.1178 µg.mL-1) presented high toxic potential, being the eugenyl acetate almost 5 times more toxic than clove essential oil. The results reported here shows the potential of employing clove oil and eugenyl acetate in insecticide formulations.
K C Srivastava
PMID: 8321872
DOI:
10.1016/0952-3278(93)90116-e
Abstract
In continuation of our studies on the oil of cloves--a common kitchen spice and a drug for home medicine--we have isolated and identified two antiplatelet components, eugenol and acetyl eugenol. They inhibited arachidonate-, adrenaline- and collagen-induced platelet aggregation; they were more potent in inhibiting aggregation by the first two agonists. Their inhibitory effect was reversible. These components were antiaggregatory by a combination of at least two effects: (i) inhibition of platelet thromboxane formation, and (ii) increased formation of 12-lipoxygenase products (12-HPETE). Though the presence of plasma proteins would reduce the effective concentration of these substances due to binding, the relatively lower amounts of these components which inhibited arachidonate-induced aggregation when compared to their effects on thromboxane production was intriguing. The answer might partly lie in an increased formation of 12-HPETE facilitated by albumin which acts as a 'conduit' to divert free arachadonic acid (AA) from the platelet cyclooxygenase (CO) to the lipoxygenase pathway (22). Based on their IC50 values, it was found that both eugenol and acetyl eugenol were more potent than aspirin in inhibiting platelet aggregation induced by arachidonate, adrenaline and collagen. In arachidonate-induced aggregation eugenol was on a par with indomethacin. It was found that eugenol and acetyl eugenol when used in combination potentiated inhibition of platelet aggregation induced by arachidonate, adrenaline and collagen. This effect was, however, not evident from the metabolism of AA in platelets; when used in combination the two compounds produced an additive effect.
Carine C Drewes,
Aline de Cs Alves,
Cristina B Hebeda,
Isabela Copetti,
Silvana Sandri,
Mayara K Uchiyama,
Koiti Araki,
Silvia S Guterres,
Adriana R Pohlmann,
Sandra H Farsky
PMID: 29026308
DOI:
10.2147/IJN.S140557
Abstract
Metastatic melanoma is an aggressive cancer with increasing incidence and limited therapies in advanced stages. Systemic neutrophilia or abundant neutrophils in the tumor contribute toward its worst prognosis, and the interplay of cancer and the immune system has been shown in tumor development and metastasis. We recently showed the in vivo efficacy of poly(ε-caprolactone) lipid-core nanocapsule (LNC) or LNC loaded with acetyleugenol (AcE-LNC) to treat B16F10-induced melanoma in mice. In this study, we investigated whether LNC or AcE-LNC toxicity could involve modifications on crosstalk of melanoma cells and neutrophils. Therefore, melanoma cells (B16F10) were pretreated with vehicle, LNC, AcE or AcE-LNC for 24 h, washed and, further, cocultured for 18 h with peritoneal neutrophils obtained from C57Bl/6 mice. Melanoma cells were able to internalize the LNC or AcE-LNC after 2 h of incubation. LNC or AcE-LNC pretreatments did not cause melanoma cells death, but led melanoma cells to be more susceptible to death in serum deprivation or hypoxia or in the presence of neutrophils. Interestingly, the production of reactive oxygen species (ROS), which causes cell death, was increased by neutrophils in the presence of LNC- and AcE-LNC-pretreated melanoma cells. LNC or AcE-LNC treatments reduced the concentration of transforming growth factor-β (TGF-β) in the supernatant of melanoma cells, a known factor secreted by cancer cells to induce pro-tumoral actions of neutrophils in the tumor microenvironment. In addition, we found reduced levels of pro-tumoral chemical mediators VEGF, arginase-1, interleukin-10 (IL-10) and matrix metalloproteinase-9 (MMP-9) in the supernatant of LNC or AcE-LNC-pretreated melanoma cells and cocultured with neutrophils. Overall, our data show that the uptake of LNC or AcE-LNC by melanoma cells affects intracellular mechanisms leading to more susceptibility to death and also signals higher neutrophil antitumoral activity.
Gaber El-Saber Batiha,
Luay M Alkazmi,
Lamiaa G Wasef,
Amany Magdy Beshbishy,
Eman H Nadwa,
Eman K Rashwan
PMID: 32019140
DOI:
10.3390/biom10020202
Abstract
Herbal medicinal products have been documented as a significant source for discovering new pharmaceutical molecules that have been used to treat serious diseases. Many plant species have been reported to have pharmacological activities attributable to their phytoconstituents such are glycosides, saponins, flavonoids, steroids, tannins, alkaloids, terpenes, etc. Syzygium aromaticum (clove) is a traditional spice that has been used for food preservation and possesses various pharmacological activities. S. aromaticum is rich in many phytochemicals as follows: sesquiterpenes, monoterpenes, hydrocarbon, and phenolic compounds. Eugenyl acetate, eugenol, and β-caryophyllene are the most significant phytochemicals in clove oil. Pharmacologically, S. aromaticum has been examined toward various pathogenic parasites and microorganisms, including pathogenic bacteria, Plasmodium, Babesia, Theileria parasites, Herpes simplex, and hepatitis C viruses. Several reports documented the analgesic, antioxidant, anticancer, antiseptic, anti-depressant, antispasmodic, anti-inflammatory, antiviral, antifungal, and antibacterial activity of eugenol against several pathogenic bacteria including methicillin-resistant
and
. Moreover, eugenol was found to protect against CCl
induced hepatotoxicity and showed a potential lethal efficacy against the multiplication of various parasites including
,
,
and
. This review examines the phytochemical composition and biological activities of clove extracts along with clove essential oil and the main active compound, eugenol, and implicates new findings from gas chromatography-mass spectroscopy (GC-MS) analysis.